(5E)-5-[[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]methylidene]-3-methyl-1,3-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (5E)-5-[[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]methylidene]-3-methyl-1,3-thiazolidine-2,4-dione is a synthetic organic molecule. It belongs to the class of thiazolidinediones, which are known for their diverse biological activities, including anti-inflammatory, antidiabetic, and anticancer properties. This compound is characterized by its unique structure, which includes a thiazolidine-2,4-dione core and a pyrrole ring substituted with methyl groups and a methylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]methylidene]-3-methyl-1,3-thiazolidine-2,4-dione typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.
Substitution Reactions: The pyrrole ring is then substituted with methyl groups and a methylphenyl group using Friedel-Crafts alkylation or acylation reactions.
Formation of the Thiazolidine-2,4-dione Core: The thiazolidine-2,4-dione core is synthesized by reacting a thiourea with a α-haloketone under basic conditions.
Condensation Reaction: Finally, the pyrrole derivative and the thiazolidine-2,4-dione derivative are condensed under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to increase yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole oxides.
Reduction: Reduction reactions can occur at the thiazolidine-2,4-dione core, converting it to a thiazolidine ring.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the methyl groups and the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and alcohols are commonly used.
Major Products
Oxidation: Pyrrole oxides and other oxidized derivatives.
Reduction: Reduced thiazolidine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, the compound is studied for its potential as a therapeutic agent. Its thiazolidinedione core is known for its ability to modulate biological pathways, making it a candidate for drug development.
Medicine
In medicine, the compound is investigated for its antidiabetic and anticancer properties. Thiazolidinediones are known to activate peroxisome proliferator-activated receptors (PPARs), which play a role in glucose and lipid metabolism.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (5E)-5-[[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]methylidene]-3-methyl-1,3-thiazolidine-2,4-dione involves its interaction with molecular targets such as PPARs. By binding to these receptors, the compound can modulate gene expression and influence metabolic pathways. This can lead to effects such as improved insulin sensitivity and inhibition of cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Rosiglitazone: Another thiazolidinedione with antidiabetic properties.
Pioglitazone: A thiazolidinedione used in the treatment of type 2 diabetes.
Troglitazone: A thiazolidinedione that was withdrawn from the market due to safety concerns.
Uniqueness
What sets (5E)-5-[[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]methylidene]-3-methyl-1,3-thiazolidine-2,4-dione apart is its unique substitution pattern on the pyrrole ring, which may confer distinct biological activities and chemical reactivity compared to other thiazolidinediones. This makes it a valuable compound for further research and development.
Properties
IUPAC Name |
(5E)-5-[[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]methylidene]-3-methyl-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-11-5-7-15(8-6-11)20-12(2)9-14(13(20)3)10-16-17(21)19(4)18(22)23-16/h5-10H,1-4H3/b16-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNENVHRSAZGVTE-MHWRWJLKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=C2C)C=C3C(=O)N(C(=O)S3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=CC(=C2C)/C=C/3\C(=O)N(C(=O)S3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.